[18]Annulene

aromaticity structural chemistry bond alternation

Validating Hückel aromaticity beyond benzene demands genuine [18]annulene-not benzenoid substitutes. Lower annulene homologs ([10]-, [14]-, [16]annulene) are non-planar or non-aromatic, rendering them invalid for 18π-electron macrocycle research. [18]Annulene delivers near-planarity (C-C 137-143 pm), 418 kJ/mol resonance energy, and a diagnostic ¹H NMR signature (δ 8.8 outer, δ -1.9 inner). • Validates the 4n+2 rule experimentally via diatropic ring current • Reversible 2e⁻ reduction to antiaromatic dianion (20π) → aromatic tetraanion (22π) for redox-controlled aromaticity switching • Molecular parallel circuit model for quantum interference transistor studies Brownish-red solid; supplied with stringent QC. Custom synthesis available; contact for bulk pricing.

Molecular Formula C18H18
Molecular Weight 234.3 g/mol
CAS No. 2040-73-5
Cat. No. B1208986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[18]Annulene
CAS2040-73-5
Molecular FormulaC18H18
Molecular Weight234.3 g/mol
Structural Identifiers
SMILESC1=CC=CC=CC=CC=CC=CC=CC=CC=C1
InChIInChI=1S/C18H18/c1-2-4-6-8-10-12-14-16-18-17-15-13-11-9-7-5-3-1/h1-18H
InChIKeySTQWAGYDANTDNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[18]Annulene Procurement Baseline


[18]Annulene (CAS 2040-73-5), molecular formula C18H18, is a monocyclic hydrocarbon containing a fully conjugated 18‑membered ring with 18 π‑electrons (n = 4 in Hückel's 4n+2 rule) [1]. It is the archetypal non‑benzenoid aromatic hydrocarbon and occupies a unique position in the annulene series between the antiaromatic [16]annulene and weakly aromatic [14]annulene [2]. The compound is a brownish‑red solid with a sublimation enthalpy (ΔsubH°) of 120 ± 8 kJ mol⁻¹ [3]. X‑ray crystallography reveals a nearly planar macrocyclic structure with herringbone‑like crystal packing featuring face‑to‑face π‑stacking at 3.16 Å [4]. Procurement of [18]annulene for fundamental research or materials development requires differentiation from lower annulene homologs ([14]annulene, [16]annulene) and benzene‑based aromatic systems.

18π-electron Hückel aromatic system benchmark
Planar macrocycle for ring current investigations
Differentiates from [14]/[16]annulene and benzene scaffolds

Irreplaceability of [18]Annulene


Substitution of [18]annulene with lower annulene homologs ([10]annulene, [14]annulene, [16]annulene) or benzenoid aromatics is invalid for research requiring a genuine 18π‑electron macrocyclic aromatic system. [10]Annulene and [14]annulene are non‑planar due to severe steric hindrance of internal hydrogens, resulting in negligible aromatic stabilization [1]. [16]Annulene adopts a non‑planar conformation with pronounced bond alternation (average C=C 134 pm, C–C 146 pm) and behaves as a non‑aromatic polyene [2]. In contrast, [18]annulene achieves near‑planarity (C–C bond lengths 137–143 pm) with a resonance energy of 418 kJ mol⁻¹ (100 kcal mol⁻¹) [3]. Benzene ([6]annulene) exhibits stronger aromatic stabilization but lacks the extended 18π‑electron circuit essential for studies of macrocyclic ring currents, quantum interference effects in molecular electronics, and multielectron redox behavior [4]. Procurement of [18]annulene is therefore driven by its unique combination of Hückel aromaticity with a sufficiently large cavity to accommodate structural modifications (bridging, anion formation) impossible with smaller rings.

Lower Annulene Planarity
[14]/[16]Annulene non‑planarity may prevent macrocyclic ring current studies.
Benzene Aromaticity Mismatch
Stronger aromatic stabilization but smaller π‑circuit limits macrocyclic electronic applications.
Redox & Cavity Constraints
Smaller rings may not enable multielectron aromaticity switching or cavity modifications.

[18]Annulene Head-to-Head Evidence


Planarity & Bond Equalization vs. [16]Annulene

[18]Annulene exhibits near‑planarity with C–C bond lengths between 137–143 pm, indicating substantial bond equalization characteristic of aromatic delocalization [1]. In contrast, [16]annulene is non‑planar and displays pronounced bond alternation: average C=C 134 pm and average C–C 146 pm, consistent with a non‑aromatic polyene structure [1]. The difference in planarity and bond equalization directly reflects the presence versus absence of Hückel aromaticity.

Planarity & Bond Equalization
Head-to-head
C–C 137–143 pm (planar) vs. C=C 134 pm / C–C 146 pm (non‑planar)
Planarity prerequisite for aromatic delocalization; [18]annulene meets criterion.
X‑ray crystallography data
aromaticity structural chemistry bond alternation

Resonance Stabilization vs. Benzene

[18]Annulene possesses an estimated resonance energy of 418 kJ mol⁻¹ (100 kcal mol⁻¹) [1]. This value is approximately 68 kJ mol⁻¹ (16 kcal mol⁻¹) lower than the resonance energy of benzene (ca. 150 kJ mol⁻¹ / 36 kcal mol⁻¹ per π‑electron, totaling ~150 kJ mol⁻¹ for the full ring; or ~90 kJ mol⁻¹ per π‑electron based on different reference systems) [2]. The reduced resonance stabilization of [18]annulene relative to benzene is consistent with its observed chemical reactivity: [18]annulene undergoes addition reactions with H₂ and Br₂, as well as Diels–Alder cycloaddition with maleic anhydride, behavior characteristic of a conjugated polyene rather than a fully aromatic hydrocarbon [1].

Resonance Energy
Reported
418 kJ mol⁻¹ (100 kcal mol⁻¹)
Supports macrocyclic aromatic scaffold selection for functionalization studies.
~57–63% of benzene per π‑electron
aromaticity thermochemistry resonance energy

¹H NMR: Aromatic vs. Antiaromatic States

Neutral [18]annulene displays ¹H NMR signals at δ 8.8 ppm (outer protons) and δ −1.9 ppm (inner protons), a 10.7 ppm chemical shift difference indicative of a strong diatropic ring current [1]. Upon two‑electron reduction, the resulting dianion (20 π‑electrons) exhibits paratropic character with proton signals at δ 29.5, 28.1, and −1.13 ppm at −110 °C [2]. Further reduction to the tetraanion (22 π‑electrons) restores aromaticity with a diamagnetic ring current [2]. This redox‑controlled aromaticity switching is unique to [18]annulene and its congeners; smaller annulenes ([14]annulene, [16]annulene) either lack planarity or do not exhibit clean reversible aromatic/antiaromatic interconversion.

¹H NMR Ring Current
Class-level
Neutral Δδ = 10.7 ppm; dianion signals up to δ 29.5 ppm
Redox‑controlled aromatic/antiaromatic switching platform.
Reversible 2‑electron reduction; tetraanion restores aromaticity
NMR spectroscopy aromaticity ring current

Quantum Interference in Electron Conductivity

Theoretical calculations of [18]annulene electron conductivity reveal non‑Ohmic behavior dominated by quantum interference effects, in stark contrast to the linear current–voltage relationship predicted for simple polyene chains [1]. The calculated conductivity does not follow classical Ohm's law, indicating that the 18π‑electron macrocyclic circuit functions as a molecular parallel circuit model with significant quantum interference [1]. Introduction of electron‑withdrawing substituents induces spin polarization that suppresses quantum interference, offering chemical control over conductivity [1].

Quantum Interference
Reported
Non‑Ohmic I–V behavior; quantum interference effects
Supports molecular parallel circuit model studies.
DFT/ESGF theory; tunable via substituent spin polarization
molecular electronics quantum interference conductivity

Push-Pull Optical Redshift vs. [14]Annulene

DFT calculations comparing pristine [14]annulene and [18]annulene with their donor–acceptor functionalized analogs demonstrate a significant redshift in optical absorption upon introduction of methoxy diphenylamine (donor) and cyanoacrylic acid (acceptor) groups [1]. Both pristine annulenes absorb intensely in the ultraviolet region. Sandwiching between electron donor–acceptor groups shifts absorption from UV to the visible and IR regions, with [18]annulene‑based push‑pull systems exhibiting enhanced aromaticity and increased light absorption intensity relative to pristine [18]annulene [1].

Optical Redshift
Head-to-head
UV to visible/IR redshift with donor–acceptor functionalization
Supports NIR chromophore research.
DFT calculations; [18]annulene shows greater aromaticity enhancement
optical properties push‑pull chromophores DFT

Ground-State Energy: D₆ₕ vs. C₂ Symmetry

High‑level coupled‑cluster calculations [DF‑FNO CCSD(T)/aug‑pVQZ] place the C₂ global minimum of [18]annulene 1.1 kcal mol⁻¹ below the D₆ₕ stationary point, supporting a nonplanar equilibrium structure [1]. This finding resolves decades of controversy regarding the planarity of [18]annulene: earlier RMP2‑level calculations indicated D₆ₕ symmetry was 11.4 kcal mol⁻¹ more stable than D₃ and 15.2 kcal mol⁻¹ more stable than D₃ₕ forms [2], while X‑ray crystallography suggested near‑planarity with herringbone packing [3]. The 1.1 kcal mol⁻¹ energy difference is small enough to permit rapid interconversion at room temperature yet significant for accurate property prediction.

Ground‑State Energy
Reported
C₂ global minimum 1.1 kcal mol⁻¹ below D₆ₕ
Structural subtlety relevant for computational modeling validation.
CCSD(T)/aug‑pVQZ; near‑planarity at room temperature
computational chemistry molecular structure DFT

[18]Annulene Validated Application Scenarios


Macrocyclic Aromaticity & Hückel's Rule

[18]Annulene serves as the definitive experimental benchmark for validating Hückel's 4n+2 rule beyond benzene. Its 18π‑electron system produces a diatropic ring current detectable via ¹H NMR (δ 8.8 ppm outer, δ −1.9 ppm inner) [1]. Unlike smaller annulenes that deviate from planarity ([10]annulene, [14]annulene) or lack aromatic character ([16]annulene), [18]annulene achieves near‑planarity (C–C bonds 137–143 pm) with measurable resonance energy of 418 kJ mol⁻¹ [2]. Researchers investigating the transition from non‑aromatic to aromatic behavior as a function of ring size require authentic [18]annulene as the critical data point between [14]annulene (weakly aromatic) and [30]annulene (unstable).

Redox-Switchable Aromaticity Toggling

The reversible two‑electron reduction of [18]annulene to an antiaromatic dianion (20 π‑electrons) and subsequent reduction to an aromatic tetraanion (22 π‑electrons) provides a unique platform for redox‑controlled aromaticity switching [1]. The dianion exhibits paratropic ring current (¹H NMR signals at δ 29.5 and 28.1 ppm at −110 °C), while the tetraanion restores diatropic character [1]. The tetraanion lithium salt forms a metallocene‑like sandwich structure with five Li⁺ cations intercalated between two [18]annulene decks, suggesting potential applications in energy storage materials [2]. This multistate redox behavior is inaccessible with benzene or smaller annulenes and represents a distinct procurement driver for [18]annulene over alternative aromatic scaffolds.

Single-Molecule Electronics & Quantum Interference

Theoretical investigations identify [18]annulene as a molecular parallel circuit model whose electron conductivity deviates from classical Ohm's law due to pronounced quantum interference effects [1]. The 18π‑electron macrocyclic circuit supports two distinct conduction pathways that interfere quantum mechanically, a phenomenon not observed in linear polyenes or benzenoid aromatics. Chemical modification with electron‑withdrawing groups induces spin polarization that suppresses quantum interference, enabling tunable conductivity [1]. Researchers developing single‑molecule electronic components, molecular wires, or quantum interference transistors should procure [18]annulene as a well‑characterized model system for experimental validation of theoretical predictions.

Push-Pull Chromophores for NIR Photosensitizers

DFT studies demonstrate that [18]annulene functionalized with methoxy diphenylamine (donor) and cyanoacrylic acid (acceptor) exhibits a substantial redshift in optical absorption from the UV to the visible and IR regions, accompanied by enhanced absorption intensity and increased aromaticity relative to pristine [18]annulene [1]. Compared to [14]annulene‑based push‑pull systems, the larger 18π‑electron framework provides extended π‑conjugation that facilitates greater optical tuning [1]. These properties position functionalized [18]annulene derivatives as candidate scaffolds for photosensitizers in photodynamic therapy and near‑infrared organic dyes, where absorption in the 650–900 nm therapeutic window is critical for tissue penetration.

Application
Selection Property
Validation Focus
Aromaticity benchmark studies
18π-electron Hückel system
Ring current & bond equalization analysis
Redox-switchable aromatic systems
Reversible multi-electron redox
Aromatic/antiaromatic state switching monitoring
Molecular electronics research
Quantum interference circuit model
Non-Ohmic conductivity characterization
Near-infrared photosensitizer research
Donor-acceptor optical tuning
Visible-to-IR absorption redshift studies
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